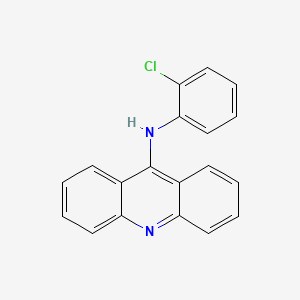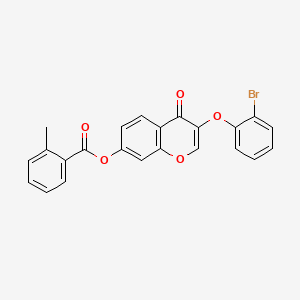![molecular formula C28H27N3O5S B11667956 ethyl 2-{3-[(Z)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667956.png)
ethyl 2-{3-[(Z)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(Z)-(2-ヒドロキシ-4,6-ジオキソ-1-フェニル-1,6-ジヒドロピリミジン-5(4H)-イリデン)メチル]-2,5-ジメチル-1H-ピロール-1-イル}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
2-{3-[(Z)-(2-ヒドロキシ-4,6-ジオキソ-1-フェニル-1,6-ジヒドロピリミジン-5(4H)-イリデン)メチル]-2,5-ジメチル-1H-ピロール-1-イル}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルの合成は、一般的に複数段階の有機反応を含みます。主なステップは以下のとおりです。
ピリミジン環の形成: これは、適切なアルデヒドとアミンを酸性または塩基性条件下で縮合させることで実現できます。
ピロール環の構築: これは、ジケトンとアミンを反応させることで行われ、多くの場合、触媒が促進されます。
ベンゾチオフェン環の形成: これは、チオフェンと適切な求電子剤を含む環化反応によって合成できます。
最終的なカップリング: 最終段階では、中間体をカップリングして目的の生成物を形成します。これは、多くの場合、パラジウム触媒クロスカップリング反応を使用します。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することが求められます。これには、連続フローリアクターやグリーンケミストリーの原則の利用が含まれる可能性があります。
準備方法
The synthesis of ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with benzaldehyde to form an intermediate, which is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
反応の種類
2-{3-[(Z)-(2-ヒドロキシ-4,6-ジオキソ-1-フェニル-1,6-ジヒドロピリミジン-5(4H)-イリデン)メチル]-2,5-ジメチル-1H-ピロール-1-イル}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、対応する酸化物を形成するように酸化される可能性があります。
還元: 還元反応は、還元された誘導体の形成につながる可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: ハロゲンやアルキル化剤などの試薬は、適切な条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
医薬品化学: この化合物のユニークな構造は、特に特定の酵素や受容体を標的とする薬物開発の候補となります。
材料科学: その特性は、特定の電気的または光学的特性を持つ新素材の開発に役立つ可能性があります。
生物学研究: この化合物は、生物学的経路とメカニズムを研究するためのプローブとして使用できます。
科学的研究の応用
ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
2-{3-[(Z)-(2-ヒドロキシ-4,6-ジオキソ-1-フェニル-1,6-ジヒドロピリミジン-5(4H)-イリデン)メチル]-2,5-ジメチル-1H-ピロール-1-イル}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物は、これらの標的に結合してその活性を調節し、細胞経路とプロセスを変化させることで、その効果を発揮する可能性があります。
類似化合物の比較
類似化合物
2-{3-[(Z)-(2-ヒドロキシ-4,6-ジオキソ-1-フェニル-1,6-ジヒドロピリミジン-5(4H)-イリデン)メチル]-2,5-ジメチル-1H-ピロール-1-イル}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチル: 他のピリミジンおよびピロール誘導体との類似性を共有しています。
その他のベンゾチオフェン誘導体: これらの化合物は、さまざまな分野でユニークな特性と用途を示しています。
独自性
2-{3-[(Z)-(2-ヒドロキシ-4,6-ジオキソ-1-フェニル-1,6-ジヒドロピリミジン-5(4H)-イリデン)メチル]-2,5-ジメチル-1H-ピロール-1-イル}-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルの独自性は、複数の官能基を組み合わせた複雑な構造にあります。これは、用途の広い化合物であり、多岐にわたる用途を持つことを可能にしています。
類似化合物との比較
Similar compounds include other pyrrole and benzothiophene derivatives. Compared to these, ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications .
特性
分子式 |
C28H27N3O5S |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
ethyl 2-[2,5-dimethyl-3-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H27N3O5S/c1-4-36-27(34)23-20-12-8-9-13-22(20)37-26(23)30-16(2)14-18(17(30)3)15-21-24(32)29-28(35)31(25(21)33)19-10-6-5-7-11-19/h5-7,10-11,14-15H,4,8-9,12-13H2,1-3H3,(H,29,32,35)/b21-15- |
InChIキー |
NZYIKGZPNLDTKH-QNGOZBTKSA-N |
異性体SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=CC=C5)C |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
![N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667882.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)


![(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667907.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11667910.png)
![[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667915.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11667916.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11667920.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667922.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11667929.png)
![N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B11667937.png)
![11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11667946.png)
